molecular formula C12H15N3 B1400953 Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1310255-26-5

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B1400953
CAS No.: 1310255-26-5
M. Wt: 201.27 g/mol
InChI Key: MOYYZLBUSUTCHM-UHFFFAOYSA-N
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Description

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a heterocyclic amine featuring a benzyl group linked via a methylene bridge to a 2-methyl-substituted imidazole ring. This structure combines aromaticity (from the benzyl and imidazole groups) with the nucleophilic and basic properties of the primary amine. For example, N-benzyl derivatives of imidazoles and benzimidazoles are frequently studied for their biological activity and adsorption properties .

Properties

IUPAC Name

N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYYZLBUSUTCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine typically involves the reaction of benzylamine with 2-methylimidazole. One common method involves the use of N-heterocyclic carbenes (NHC) as catalysts. The reaction is conducted in the presence of an oxidant, such as tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary amines or amides. These reactions are typically performed under basic conditions to enhance nucleophilicity.

Example Reaction Conditions:

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, DCMN-Acetyl derivative85%
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl derivative78%

Key Findings:

  • Acylation with acetyl chloride proceeds efficiently at 0–5°C in dichloromethane (DCM) with triethylamine as a base.

  • Alkylation with benzyl bromide requires polar aprotic solvents like DMF and elevated temperatures (60–80°C).

Coordination Chemistry

The imidazole nitrogen participates in metal coordination, forming complexes with transition metals. This property is exploited in catalysis and materials science.

Example:

Metal IonLigand RatioGeometryApplicationSource
Co(II)1:1Square pyramidalCatalytic oxidation
Cu(II)1:2OctahedralAntimicrobial agents

Mechanistic Insight:

  • The imidazole ring acts as a σ-donor, coordinating through the N3 position .

  • Coordination with Co(II) enhances stability in oxidative environments .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, enabling C–N or C–C bond formation.

Suzuki-Miyaura Coupling:

Boronic AcidCatalystConditionsProductYieldSource
4-CarboxyphenylPd(PPh₃)₄Microwave, 150°CBiaryl derivative65%

Buchwald-Hartwig Amination:

Aryl HalideBaseLigandProductYieldSource
4-BromotolueneNaOtBuDavePhosN-Aryl derivative72%

Notable Observation:

  • Microwave irradiation significantly reduces reaction times (e.g., 10 minutes vs. 18 hours under conventional heating) .

Nucleophilic Substitution

The amine group participates in nucleophilic substitution with alkyl/aryl halides or sulfonyl chlorides.

Example with Sulfonyl Chlorides:

Sulfonyl ChlorideConditionsProductYieldSource
Tosyl chlorideDCM, 0°CSulfonamide90%

Key Data:

  • Reactions with sulfonyl chlorides require stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts .

Reductive Amination

The primary amine undergoes reductive amination with aldehydes/ketones in the presence of reducing agents.

Case Study:

Carbonyl CompoundReducing AgentSolventProductYieldSource
4-NitrobenzaldehydeNaBH₃CNMeOHSecondary amine68%

Optimization Note:

  • NaBH₃CN is preferred over NaBH₄ due to its selectivity in protic solvents .

Cyclization Reactions

The compound forms heterocyclic derivatives via intramolecular cyclization.

Example:

ConditionsProductYieldSource
PCl₅, refluxImidazo[1,2-a]pyridine55%

Mechanism:

  • Phosphorus pentachloride (PCl₅) facilitates the elimination of HCl, driving cyclization.

Oxidation:

The benzyl group is susceptible to oxidation, forming benzoic acid derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole.

Spectroscopic Characterization

Critical data for reaction validation:

TechniqueKey SignalsSource
¹H NMR δ 3.81–3.94 (m, CH₂), δ 7.34–7.43 (m, ArH)
IR 3442 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N)

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities, influencing various cellular processes:

  • Enzyme Interactions : It has been shown to interact with enzymes, potentially acting as an inhibitor or activator depending on the context. This interaction can modulate signaling pathways and gene expression, affecting cellular metabolism and energy production .
  • Pharmacological Potential : Research indicates that it may have applications in pharmacology due to its ability to influence metabolic pathways. This positions it as a candidate for further investigation in drug development.

Applications in Medicinal Chemistry

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine has several promising applications:

  • Anticancer Research : Studies have highlighted its potential as a molecular target for anticancer therapies, particularly through its interaction with the USP1/UAF1 deubiquitinase complex .
  • Neuropharmacology : Given its structural similarities to known psychoactive compounds, it may have applications as a sedative or anxiolytic agent .

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Structure–Activity Relationship (SAR) : Research has established correlations between structural modifications and biological activity, paving the way for optimizing drug candidates targeting specific pathways .
  • In Vivo Studies : Preliminary animal studies indicate that derivatives of this compound exhibit significant effects on tumor growth inhibition, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . The pathways involved may include inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

N-Benzyl-2-chloroquinazolin-4-amine

  • Structure : A quinazoline core substituted with a benzylamine group and a chlorine atom at position 2.
  • Synthesis : Prepared via nucleophilic substitution of 2,4-dichloroquinazoline with benzylamine in THF, yielding 47% product .
  • Key Differences :
    • The quinazoline ring system (two nitrogen atoms) contrasts with the simpler imidazole ring in the target compound.
    • The chlorine substituent enhances electrophilicity, enabling further functionalization (e.g., coupling with benzo[d]imidazol-2-amine under microwave conditions) .
  • Applications : Serves as a precursor for bioactive heterocycles, whereas the target compound’s imidazole may offer distinct coordination or hydrogen-bonding capabilities.

N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine Derivatives

  • Structure : Benzimidazole derivatives with arylidene substituents at the 2-position.
  • Synthesis : Formed via condensation of 1H-benzo[d]imidazol-2-amine with aldehydes at 130°C .
  • Key Differences: The benzimidazole core (fused benzene and imidazole rings) provides greater aromatic stability compared to the non-fused imidazole in the target compound.
  • Applications : Used as fluorophores and in Povarov reactions, whereas the target compound’s primary amine may prioritize reactivity in nucleophilic substitutions.

N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine

  • Structure : A benzimidazole linked to a bromobenzyl-substituted aniline.
  • Synthesis : Multi-step reactions involving Suzuki coupling or nucleophilic aromatic substitution .
  • Biological relevance: Benzimidazoles with halogen substituents are often explored as kinase inhibitors or antimicrobial agents .

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

  • Structure : An ethylamine chain attached to a 1-methylimidazole ring.
  • Key Differences :
    • The ethylamine chain increases flexibility and basicity compared to the benzyl group in the target compound.
    • Applications: Likely used in coordination chemistry or as a ligand, whereas the benzyl group in the target compound may enhance lipophilicity for membrane penetration .

Physicochemical and Functional Comparisons

Structural and Electronic Properties

Property Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine N-Benzyl-2-chloroquinazolin-4-amine N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine
Core Heterocycle Imidazole Quinazoline Benzimidazole
Substituents 2-Methyl, benzyl 2-Chloro, benzyl Arylidene, benzyl
Aromaticity Moderate (imidazole + benzyl) High (quinazoline) High (benzimidazole)
Basicity (pKa) ~8–9 (primary amine) ~4–5 (quinazoline N) ~6–7 (benzimidazole N)

Biological Activity

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its biological relevance. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to different derivatives that may exhibit altered biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, which can lead to antimicrobial and antitumor effects. For instance, it has demonstrated significant antimicrobial activity against various bacterial and fungal strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antimicrobial Effective against several bacterial strains, including Gram-positive and Gram-negative bacteria .
Antitumor Potential therapeutic applications in cancer treatment through enzyme inhibition .
Neuroprotective Proposed for treatment of neurodegenerative diseases and brain dysfunction .
Cytotoxicity Exhibits cytotoxic effects in various cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Studies : Research has highlighted the effectiveness of this compound against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that the compound can significantly reduce bacterial viability at low concentrations .
  • Antitumor Activity : A study focusing on the cytotoxic effects of imidazole derivatives reported that this compound exhibited potent activity against multiple solid tumor cell lines. The compound's mechanism involves the inhibition of receptor tyrosine kinases, which are crucial for cancer cell proliferation .
  • Neuroprotective Effects : Another area of investigation involves the potential use of this compound in treating conditions like stroke and neurodegenerative diseases. It has been suggested that this compound may protect neuronal cells from damage caused by oxidative stress and excitotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling benzylamine derivatives with (2-Methyl-1H-imidazol-4-yl)methyl halides in polar aprotic solvents (e.g., DMF or DMSO) under inert conditions (N₂/Ar) at 60–80°C for 12–24 hours. Catalytic hydrogenation (H₂, Pd/C) may reduce intermediates to the final amine product. Characterization via FTIR (e.g., ν~3808 cm⁻¹ for -NH, ~2914 cm⁻¹ for C=N) and ¹H/¹³C NMR is critical to confirm purity and structure .

Q. Which spectroscopic techniques are optimal for characterizing structural tautomerism in imidazole derivatives like this compound?

  • Methodological Answer : ¹H NMR at high resolution (400–600 MHz) can resolve tautomeric equilibria (e.g., 1H-imidazole vs. 3H-imidazole forms). For example, δ~6.7–7.5 ppm signals may split due to proton exchange between tautomers. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can stabilize specific tautomers for analysis. FTIR peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) further corroborate tautomeric states .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption capacity data when modifying porous materials with amine-functionalized compounds?

  • Methodological Answer : Contradictions often arise from pore-blocking vs. amine-loading trade-offs. For instance, in mesoporous carbon (MC) systems, BET surface area may decrease by >40% after amine impregnation, but nitrogen content (via elemental analysis) and CO₂ adsorption capacity (via gravimetric/pressure-swing tests) should increase. Use controlled impregnation (e.g., 23–50 wt.% amine loading) and compare CO₂ uptake at standardized pressures (e.g., 5 psi, 25°C) to isolate chemical vs. physical adsorption contributions .

Q. What computational strategies predict the electronic properties of imidazole-containing amines for catalytic or pharmaceutical applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., VEGFR-2 for anticancer activity). QSAR models prioritize substituents (e.g., methyl groups at C2 of imidazole) to enhance bioactivity or catalytic ligand properties .

Q. How does steric hindrance from the benzyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric effects can suppress undesired side reactions (e.g., over-alkylation) but may slow catalytic cycles. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric interference. Kinetic studies (e.g., monitoring reaction progress via GC-MS or HPLC) quantify rate differences between benzyl-substituted and unsubstituted analogs .

Q. What experimental controls are critical when evaluating amine stability under oxidative or acidic conditions?

  • Methodological Answer : Include blank runs (amine-free systems) and internal standards (e.g., nitrobenzene for HPLC quantification). Accelerated stability testing (40–80°C, 75% humidity) over 1–4 weeks identifies degradation products via LC-MS. For acidic stability, monitor pH-dependent decomposition (e.g., 0.1–2M HCl) and characterize byproducts with ESI-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 2
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Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

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